methyl 1-(2-{[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate
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Overview
Description
METHYL 1-({[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of METHYL 1-({[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the benzodioxepin moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions may introduce different functional groups into the molecule.
Scientific Research Applications
METHYL 1-({[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. In medicine, it is explored for its potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of METHYL 1-({[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other indole derivatives, METHYL 1-({[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE stands out due to its unique benzodioxepin moiety. This structural feature differentiates it from other similar compounds and contributes to its unique biological activities. Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-3-carbinol, which also exhibit significant biological activities but lack the benzodioxepin moiety.
Properties
Molecular Formula |
C23H24N2O6 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
methyl 1-[2-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]-2-oxoethyl]indole-3-carboxylate |
InChI |
InChI=1S/C23H24N2O6/c1-28-19-11-21-20(30-8-5-9-31-21)10-15(19)12-24-22(26)14-25-13-17(23(27)29-2)16-6-3-4-7-18(16)25/h3-4,6-7,10-11,13H,5,8-9,12,14H2,1-2H3,(H,24,26) |
InChI Key |
QSHYUHRCFWJTSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)OC)OCCCO2 |
Origin of Product |
United States |
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